Methyl 4-methyloxane-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-methyloxane-4-carboxylate” and its derivatives has been the subject of various studies . A new method was designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate with developed a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Carboxylic acids, such as “this compound”, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The net effect of Fischer esterification is substitution of an –OH group by –OR′ .Physical and Chemical Properties Analysis
“this compound” is a clear, colorless, and slightly viscous liquid that is soluble in water and organic solvents such as ethanol and diethyl ether. It has a molecular weight of 158.19 g/mol.Scientific Research Applications
Selective Synthesis of Amidated Compounds
A study describes the use of carboxylic acid-assisted B(4)-H bond activation in the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones under mild conditions. This process affords amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes, indicating potential applications in selective synthesis involving similar carboxylate compounds (Gi Uk Han et al., 2020).
Thermal Hazard and Runaway Reaction Analysis
Research focusing on (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC) highlights the importance of understanding thermal hazards and runaway reactions in the manufacturing process of epoxy resins. By employing calorimetric technology and theoretical kinetic models, this study provides essential data on the thermal stability and safety of chemical processes, relevant to compounds like Methyl 4-methyloxane-4-carboxylate (Jing-Wei Tong et al., 2014).
Molecular Structure Elucidation
The molecular structures of derivatives of carboxylate compounds were determined using X-ray crystallography and NMR spectroscopy. Such studies showcase the application of advanced analytical techniques in understanding the structural aspects of methyl carboxylate compounds, which could be applied to this compound for detailed structural analysis (I. M. Sakhautdinov et al., 2013).
Biological Activity Evaluation
A study on sulfonamide-derived esters, including carboxylate esters, investigated their biological activities. This research underscores the potential of methyl carboxylate compounds in biological applications, such as antimicrobial, antiradical, and enzyme inhibition activities, suggesting similar investigations could be conducted with this compound (M. Danish et al., 2019).
Mechanism of Action
While specific studies on the mechanism of action of “Methyl 4-methyloxane-4-carboxylate” were not found, related compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
While specific safety and hazard information for “Methyl 4-methyloxane-4-carboxylate” was not found, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
Future Directions
Properties
IUPAC Name |
methyl 4-methyloxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSTDVWNKMIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452042 | |
Record name | Methyl 4-methyloxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443912-70-7 | |
Record name | Methyl 4-methyloxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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